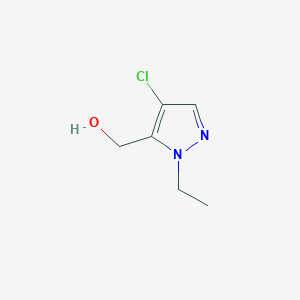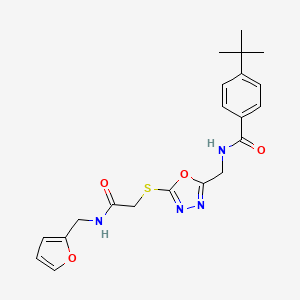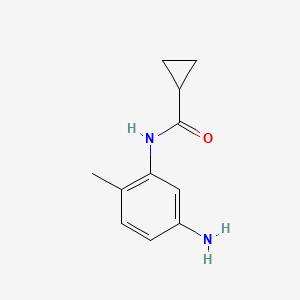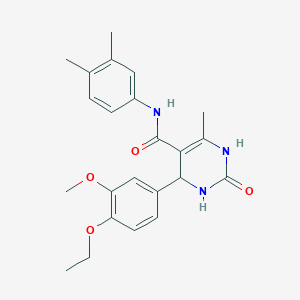![molecular formula C21H23N5OS B2674538 1-(6-METHYLPYRIDAZIN-3-YL)-N-[(2-PHENYL-1,3-THIAZOL-4-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE CAS No. 1421489-38-4](/img/structure/B2674538.png)
1-(6-METHYLPYRIDAZIN-3-YL)-N-[(2-PHENYL-1,3-THIAZOL-4-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-METHYLPYRIDAZIN-3-YL)-N-[(2-PHENYL-1,3-THIAZOL-4-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research
Méthodes De Préparation
The synthesis of 1-(6-METHYLPYRIDAZIN-3-YL)-N-[(2-PHENYL-1,3-THIAZOL-4-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: This step involves the cyclization of appropriate precursors under basic conditions.
Introduction of the Thiazole Ring: This is typically achieved through a condensation reaction involving thioamides and α-haloketones.
Attachment of the Pyridazine Ring: This step often involves the use of hydrazine derivatives and appropriate aldehydes or ketones.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired product, often using coupling agents like EDCI or DCC.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow chemistry techniques.
Analyse Des Réactions Chimiques
1-(6-METHYLPYRIDAZIN-3-YL)-N-[(2-PHENYL-1,3-THIAZOL-4-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at various positions on the rings, using reagents like alkyl halides or acyl chlorides.
Applications De Recherche Scientifique
This compound has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Biological Research: It is used as a probe to study various biological pathways and interactions.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a catalyst in organic reactions.
Mécanisme D'action
The mechanism of action of 1-(6-METHYLPYRIDAZIN-3-YL)-N-[(2-PHENYL-1,3-THIAZOL-4-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar compounds include those with analogous ring structures or functional groups, such as:
1-(6-METHYLPYRIDIN-3-YL)-2-[4-(METHYLSULFONYL)PHENYL]ETHANONE: This compound shares a similar pyridine ring and is studied for its anti-inflammatory properties.
2-(4-MESYLPHENYL)-1-(6-METHYLPYRIDIN-3-YL)-ETHAN-1-ONE: Another related compound with potential therapeutic applications.
The uniqueness of 1-(6-METHYLPYRIDAZIN-3-YL)-N-[(2-PHENYL-1,3-THIAZOL-4-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE lies in its specific combination of rings and functional groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-(6-methylpyridazin-3-yl)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5OS/c1-15-7-8-19(25-24-15)26-11-9-16(10-12-26)20(27)22-13-18-14-28-21(23-18)17-5-3-2-4-6-17/h2-8,14,16H,9-13H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFIBTFTFWPQTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCC(CC2)C(=O)NCC3=CSC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorophenyl)-3-methyl-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2674456.png)
![2-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2674457.png)
![Tert-butyl 3-[(6-chloropyrazin-2-yl)-methylamino]azetidine-1-carboxylate](/img/structure/B2674458.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2674461.png)




![N-(4-(2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2674471.png)
![N-(3-fluorophenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide](/img/structure/B2674473.png)
![N-(3-chlorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2674474.png)
![5-propyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2674475.png)

